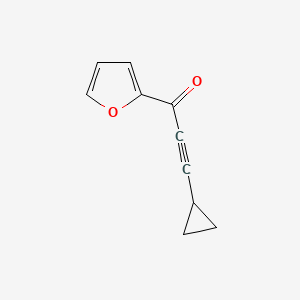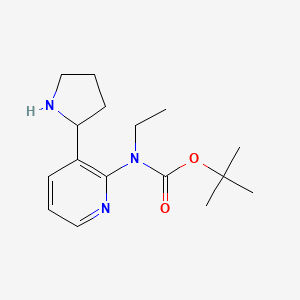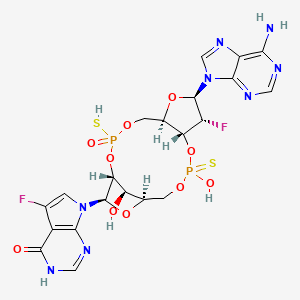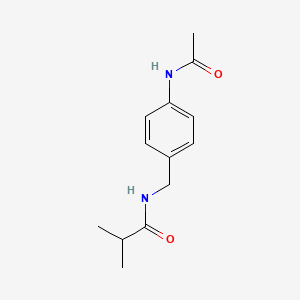
3-Cyclopropyl-1-(furan-2-yl)prop-2-yn-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropyl-1-(furan-2-yl)prop-2-yn-1-one is an organic compound with the molecular formula C10H8O2 It features a cyclopropyl group, a furan ring, and a propynone moiety, making it a unique structure in organic chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-(furan-2-yl)prop-2-yn-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylacetylene with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The scalability of the reaction depends on the availability of starting materials and the optimization of reaction parameters to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Cyclopropyl-1-(furan-2-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The furan ring and the cyclopropyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .
科学研究应用
3-Cyclopropyl-1-(furan-2-yl)prop-2-yn-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用机制
The mechanism of action of 3-Cyclopropyl-1-(furan-2-yl)prop-2-yn-1-one is not fully understood. its structure suggests that it may interact with various molecular targets through its cyclopropyl and furan moieties. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the specific molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
3-Cyclopropyl-1-(pyridin-3-yl)prop-2-yn-1-one: Similar structure but with a pyridine ring instead of a furan ring.
1-Cyclopropyl-3-furan-2-yl-propenone: Similar structure but with a propenone moiety instead of a propynone moiety.
Uniqueness
3-Cyclopropyl-1-(furan-2-yl)prop-2-yn-1-one is unique due to the combination of its cyclopropyl, furan, and propynone groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H8O2 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
3-cyclopropyl-1-(furan-2-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C10H8O2/c11-9(6-5-8-3-4-8)10-2-1-7-12-10/h1-2,7-8H,3-4H2 |
InChI 键 |
UNUWQNPMFRDKER-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C#CC(=O)C2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-nitroso-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B14911787.png)



![2-{5-[(E)-2-nitroethenyl]furan-2-yl}benzoic acid](/img/structure/B14911825.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14911829.png)








